molecular formula C10H13NO5S B2541721 Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 157994-44-0

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

Cat. No. B2541721
CAS RN: 157994-44-0
M. Wt: 259.28
InChI Key: PKKJPXRCGMKZSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to achieve the desired structural isomers. For instance, the synthesis of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was accomplished by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane . These methods demonstrate the intricate nature of organic synthesis where the choice of starting materials and reagents can lead to different products.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using spectroscopic methods and X-ray crystallography. The molecular-electronic structure of the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was investigated using ab initio quantum-chemical calculations, which were in good agreement with the intramolecular hydrogen bonds observed in the X-ray single crystal diffraction data . The structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was assigned using NMR and IR spectroscopy and confirmed by X-ray diffraction, revealing short O⋯H-C contacts in the crystal .

Chemical Reactions Analysis

The reactivity of synthesized compounds can be explored through their participation in further chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for example, reacts with various carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted pyranones, demonstrating its utility in the synthesis of complex heterocyclic systems . This highlights the potential of synthesized compounds to act as intermediates in the creation of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are closely related to their molecular structure. The sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride form molecular crystals, with their physical properties influenced by the framework of hydrogen bonds . The bis-dimethylamide derivative synthesized in one pot was characterized by IR and X-ray crystallography, which provided insights into its physical state and chemical behavior . These analyses are crucial for understanding how the compounds might behave under different conditions and for their potential applications.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate derivatives have been researched for their potential in amyloid imaging within Alzheimer's disease studies. These compounds serve as radioligands for PET imaging, assisting in the visualization of amyloid deposits in the brain, which are a hallmark of Alzheimer's disease. The use of such compounds can significantly enhance the early detection and understanding of the disease's progression, offering a breakthrough in the diagnosis and evaluation of therapies aimed at amyloid accumulation (Nordberg, 2007).

Hydrogen Bonding in Solvent Mixtures

The chemical structure of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, similar to dimethyl sulfoxide (DMSO), provides insights into its interactions in solvent mixtures. Research into DMSO and cosolvents has shed light on hydrogen bonding and van der Waals interactions that influence solubility and dissolution properties. These findings are essential for applications ranging from biotechnology to electrochemistry, highlighting the compound's role in understanding molecular interactions within solvents (Kiefer, Noack, & Kirchner, 2011).

Xylan Derivatives and Application Potential

The modification of xylan with sodium monochloroacetate and similar compounds, akin to the chemical structure of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, produces biopolymer ethers and esters with varied applications. These modifications lead to specific properties useful in drug delivery systems, paper strength additives, and antimicrobial agents. This demonstrates the compound's potential in creating novel materials with tailored functionalities for diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Oxidation of Nauseous Sulfur Compounds

Research into the oxidation mechanisms of sulfur compounds, which can produce odors and pollution, benefits from understanding the structure and reactivity of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate-like compounds. These studies contribute to environmental chemistry by identifying efficient methods to mitigate air and water pollution through photocatalysis or photosensitization, underscoring the compound's relevance in developing green chemistry solutions (Cantau et al., 2007).

properties

IUPAC Name

methyl 2-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJPXRCGMKZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethylaminosulphonyl chloride (17.2 g)was added to a mixture of methyl salicylate (15.2 g) and potassium carbonate (27.6 g) in acetonitrile. The mixture was stirred at room temperature for 1 hour. TDA-1 (2.0 g) was added and the mixture stirred at room temperature for 24 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in dichloromethane, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was triturated with ether. The solid was filtered off and purified by chromatography eluted with dichloromethane to give methyl 2-(dimethylaminosulphonyloxy)benzoate (17.4 g) as a white solid m.p. 75.5°-76.5° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

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